molecular formula C20H22N4O3 B5535850 3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol

3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol

Cat. No. B5535850
M. Wt: 366.4 g/mol
InChI Key: VPJPADGLLLUJQK-UHFFFAOYSA-N
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Description

3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol, also known as PQ-10, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. PQ-10 is a quinoxaline derivative that has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds related to "3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol" exhibit significant antibacterial properties. For instance, a study by Foroumadi et al. (1999) synthesized a series of N-substituted piperazinyl quinolones and evaluated them for their in-vitro antibacterial activity. These compounds showed comparable antibacterial activity against staphylococci to reference drugs like norfloxacin and ciprofloxacin, although their effectiveness against Gram-negative bacteria was variable (Foroumadi et al., 1999).

Metal Complex Formation

The interaction of quinolone compounds with metal ions is an area of significant interest, as it can influence the solubility, pharmacokinetics, and bioavailability of these molecules. Uivarosi (2013) detailed how quinolones, due to their chemical functions, can bind metal ions, forming complexes where they act as bidentate, unidentate, or bridging ligands. This interaction is pivotal in the mechanism of action of these bactericidal agents and has been exploited to obtain metal complexes with equal or enhanced antimicrobial activity compared to the parent quinolones (Uivarosi, 2013).

Pharmacological Interactions

Aripiprazole, a compound structurally similar to "this compound," has been extensively studied for its unique pharmacological profile. Lawler et al. (1999) investigated aripiprazole's interactions with dopamine and serotonin receptor subtypes, noting its high affinity for striatal dopamine D2-like receptors. This compound exhibits both agonist and antagonist actions at these receptors, contributing to its efficacy against symptoms of schizophrenia with minimal side effects (Lawler et al., 1999).

properties

IUPAC Name

3-[3-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-oxopropyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-19(24-11-9-23(10-12-24)14-15-4-3-13-27-15)8-7-18-20(26)22-17-6-2-1-5-16(17)21-18/h1-6,13H,7-12,14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJPADGLLLUJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)CCC3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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